molecular formula C26H22FNO3 B11272266 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide

Cat. No.: B11272266
M. Wt: 415.5 g/mol
InChI Key: WYNJKYFRDZOCCE-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a tert-butylphenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide typically involves multiple steps. One common approach is the condensation of 4-tert-butylbenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to the modulation of cellular processes, such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide stands out due to its combination of a chromen-4-one core and a fluorobenzamide moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C26H22FNO3

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-fluorobenzamide

InChI

InChI=1S/C26H22FNO3/c1-26(2,3)18-8-4-16(5-9-18)23-15-22(29)21-13-12-20(14-24(21)31-23)28-25(30)17-6-10-19(27)11-7-17/h4-15H,1-3H3,(H,28,30)

InChI Key

WYNJKYFRDZOCCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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